THz Spectroscopic Differentiation of 2,3-Dinitrobenzoic Acid from Other Positional Isomers
2,3-Dinitrobenzoic acid exhibits a distinct terahertz absorption spectrum that differs markedly from other dinitrobenzoic acid isomers. While all tested isomers (2,4-, 2,5-, 3,4-, and 3,5-dinitrobenzoic acid) produce nearly identical infrared absorption patterns in the 1400–1800 cm⁻¹ range, their THz spectra in the 0.3–2.2 THz region show substantial, visually discernible differences that enable unambiguous isomer identification [1]. Density functional theory (DFT) calculations confirm that these spectral differences arise from distinct low-frequency vibrational modes unique to each substitution pattern, including collective molecular motions and intermolecular interactions [1].
| Evidence Dimension | Terahertz absorption spectral pattern |
|---|---|
| Target Compound Data | Distinct THz absorption peaks in 0.3–2.2 THz range; specific peak positions and intensities differ from all tested isomers |
| Comparator Or Baseline | 2,4-dinitrobenzoic acid; 2,5-dinitrobenzoic acid; 3,4-dinitrobenzoic acid; 3,5-dinitrobenzoic acid |
| Quantified Difference | IR spectra (1400–1800 cm⁻¹): near-identical across all isomers; THz spectra (0.3–2.2 THz): substantial, distinguishable differences across all isomers |
| Conditions | THz-TDS system at room temperature; DFT simulations using B3LYP/6-311G(d,p) basis set |
Why This Matters
Procurement of the correct isomer is critical for analytical method development and material characterization, as IR spectroscopy alone cannot reliably distinguish between dinitrobenzoic acid positional isomers.
- [1] Zhang JN, Zhang B, Shen JL. The optical properties of dinitrobenzoic acid isomers in the terahertz and infrared regions. Journal of Infrared and Millimeter Waves. 2017;36(5):538. View Source
